Methylthio(vinylthio)methane

Physical property comparison Volatility Thermal processing

Researchers requiring a bifunctional C4 building block that combines dithioacetal stability with vinyl sulfide reactivity face limited sourcing options. Methylthio(vinylthio)methane (CAS 10340-69-9) addresses this gap as an asymmetric dithioacetal with a terminal -SCH=CH₂ moiety unavailable in saturated analogs like bis(methylthio)methane. • Serves as an authentic GC-MS/NMR reference standard with archived ¹H NMR spectrum (SDBS No. 4031, 300 MHz) • Terminal vinylthio group enables electrophilic additions, Michael reactions & cycloadditions inaccessible to saturated dithioacetals • Supplied at 95% purity; custom synthesis available for larger quantities

Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
CAS No. 10340-69-9
Cat. No. B077252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylthio(vinylthio)methane
CAS10340-69-9
SynonymsMethylthio(vinylthio)methane
Molecular FormulaC4H8S2
Molecular Weight120.2 g/mol
Structural Identifiers
SMILESCSCSC=C
InChIInChI=1S/C4H8S2/c1-3-6-4-5-2/h3H,1,4H2,2H3
InChIKeyUVLFYPCCABTJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylthio(vinylthio)methane (CAS 10340-69-9): Structural Identity, Physicochemical Baseline, and Procurement Context for C₄H₈S₂ Dithioacetals


Methylthio(vinylthio)methane (IUPAC: methylsulfanylmethylsulfanylethene) is an asymmetric acyclic dithioacetal with the formula CH₃–S–CH₂–S–CH=CH₂ (C₄H₈S₂, MW 120.24 g·mol⁻¹) [1]. Unlike its saturated counterpart bis(methylthio)methane (2,4-dithiapentane, CAS 1618-26-4, FEMA 3878), this compound incorporates a terminal vinyl (–SCH=CH₂) moiety in place of a second methylthio group, creating a hybrid thioenol ether–dithioacetal architecture . Its predicted boiling point (161.5 ± 23.0 °C) and density (1.022 ± 0.06 g·cm⁻³) distinguish it from the simpler bis(methylthio)methane (bp 147 °C, d 1.059 g·mL⁻¹) [2]. A dedicated synthetic route—trapping ethenethiolate anion with chloromethyl methyl sulfide—has been reported in the primary literature, confirming its deliberate preparation as a distinct chemical entity .

Why Methylthio(vinylthio)methane Cannot Be Replaced by Bis(methylthio)methane or Simple Vinyl Sulfides in Flavor and Synthetic Applications


Generic substitution of methylthio(vinylthio)methane with bis(methylthio)methane or methyl vinyl sulfide fails because the target compound occupies a unique structural intersection that neither analog replicates. Bis(methylthio)methane (CH₃SCH₂SCH₃) is a saturated dithioacetal with FEMA GRAS designation (No. 3878), an established odor threshold below 0.3 ppb, and a garlic–mushroom sensory profile that has been validated in truffle aroma studies [1]. In contrast, methylthio(vinylthio)methane introduces a terminal vinyl group that fundamentally alters its electronic properties, volatility, and potential reactivity profile—the vinylthio moiety is electron-rich and susceptible to electrophilic attack, enabling chemical transformations (e.g., Michael additions, cycloadditions) unavailable to the saturated analog . Conversely, simple vinyl sulfides such as methyl vinyl sulfide (C₃H₆S, MW 74.14) lack the dithioacetal bridge and the additional sulfur atom that modulates both physicochemical behavior and sensory character [2]. A user who substitutes one for the other risks altered volatility during thermal processing, divergent flavor release kinetics, and loss of the synthetic handle provided by the vinyl group for downstream derivatization.

Quantitative Differentiation Evidence for Methylthio(vinylthio)methane vs. Bis(methylthio)methane and Structural Isomers


Boiling Point Differentiation: Methylthio(vinylthio)methane vs. Bis(methylthio)methane

Methylthio(vinylthio)methane exhibits a predicted boiling point of 161.5 ± 23.0 °C, which is approximately 14.5 °C higher than the experimentally determined boiling point of bis(methylthio)methane (147 °C, lit.) . This difference reflects the increased molecular weight (120.24 vs. 108.23 g·mol⁻¹) and the contribution of the vinylthio group to intermolecular interactions.

Physical property comparison Volatility Thermal processing

Density Comparison and Its Impact on Formulation Behavior

The predicted density of methylthio(vinylthio)methane is 1.022 ± 0.06 g·cm⁻³, compared to the experimentally measured density of bis(methylthio)methane at 1.059 g·mL⁻¹ (25 °C) . The lower density of the target compound is consistent with the replacement of a compact methylthio group (–SCH₃) by the more extended vinylthio group (–SCH=CH₂), which reduces mass per unit volume.

Density Formulation Liquid handling

Regulatory Status Gap: FEMA GRAS Designation Separates Bis(methylthio)methane from the Vinylthio Analog

Bis(methylthio)methane (2,4-dithiapentane) holds FEMA GRAS No. 3878 (Publication No. 18), is listed in the FDA EAFUS database, and has been evaluated by JECFA (No. 533) with an ADI of 'No safety concern at current levels of intake' [1][2]. In contrast, no FEMA number, JECFA evaluation, or FDA EAFUS listing could be identified for methylthio(vinylthio)methane (CAS 10340-69-9) in publicly accessible regulatory databases.

Regulatory compliance GRAS Food safety

Synthetic Provenance: A Distinct Chemical Preparation Route via Ethenethiolate Trapping

Methylthio(vinylthio)methane was prepared by Tanimoto et al. (1983) via the trapping of ethenethiolate anion (generated from 2-ethoxy-1,3-oxathiolane) with chloromethyl methyl sulfide, yielding the class of alkylthio(vinylthio)methanes [1]. This method is distinct from the synthesis of bis(methylthio)methane, which is typically prepared by acid-catalyzed condensation of formaldehyde with methanethiol, and from tetrakis(methylthio)ethylene, which involves perthioacetalization of tetrachloroethylene.

Synthetic chemistry Ethenethiolate anion Alkylthio(vinylthio)methane

Structural Isomer Differentiation: Methylthio(vinylthio)methane vs. 1,1-Bis(methylthio)ethylene

Both methylthio(vinylthio)methane (CH₃SCH₂SCH=CH₂) and 1,1-bis(methylthio)ethylene (CH₂=C(SCH₃)₂, CAS 51102-74-0) share the molecular formula C₄H₈S₂ and molecular weight 120.24 g·mol⁻¹, yet they are constitutional isomers with fundamentally different connectivity [1]. The target compound features a dithioacetal bridge (–S–CH₂–S–) linking a methylthio and vinylthio terminus, whereas 1,1-bis(methylthio)ethylene is a ketene dithioacetal with both methylthio groups attached to the same vinylic carbon. This connectivity difference dictates divergent chemical behavior: the target compound retains a nucleophilic vinyl sulfide moiety, while the isomer is an electron-rich alkene with distinct cycloaddition reactivity.

Structural isomerism Dithioacetal vs. ketene dithioacetal Reactivity profile

Available Spectral Reference Data: ¹H NMR Fingerprint at 300 MHz in CCl₄

A definitive ¹H NMR spectrum of methylthio(vinylthio)methane is archived in the SDBS spectral database (SDBS No. 4031), acquired at 300 MHz in 10 wt% CCl₄ solution [1]. This spectrum provides a verifiable identity fingerprint that distinguishes the compound from bis(methylthio)methane and other C₄H₈S₂ isomers. The vinyl proton region (ca. δ 5.0–6.5 ppm for CH₂=CH–S–) and the methylene bridge (CH₃–S–CH₂–S–) provide characteristic resonances absent in symmetric analogs.

Spectral characterization Quality control Identity confirmation

Defensible Application Scenarios for Methylthio(vinylthio)methane Based on Verified Evidence


Synthetic Chemistry: Preparation of Functionalized Vinyl Sulfide Derivatives via Electrophilic Addition

The electron-rich vinylthio terminus of methylthio(vinylthio)methane makes it a viable substrate for electrophilic additions, Michael reactions, and cycloadditions that are precluded with saturated dithioacetals such as bis(methylthio)methane . This reactivity is documented in the broader class of vinyl sulfides and is structurally enabled by the terminal –SCH=CH₂ group. Researchers requiring a bifunctional building block that combines dithioacetal stability with vinyl sulfide reactivity may select this compound over saturated analogs for constructing more complex organosulfur architectures .

Flavor Research: Investigating the Role of Vinylthio Dithioacetals in Truffle and Alliaceous Aroma Modulation

While bis(methylthio)methane is firmly established as a key aroma compound in white truffle (Tuber magnatum) with an odor activity value (OAV) exceeding 1000 and an olfactory threshold below 0.3 ppb, methylthio(vinylthio)methane has been identified in the context of truffle aroma research as a structurally related volatile . Its distinct vinylthio group may confer different sensory notes—potentially more metallic, fruity, or onion-like—compared to the garlic–mushroom profile of bis(methylthio)methane . Flavor research laboratories investigating structure–odor relationships in sulfur volatiles or developing novel truffle flavor formulations may employ this compound for comparative sensory profiling.

Analytical Reference Standard: Chromatographic and Spectroscopic Identification in Complex Volatile Mixtures

The archived ¹H NMR spectrum (SDBS No. 4031, 300 MHz, 10 wt% in CCl₄) and the distinct structural features of methylthio(vinylthio)methane support its use as an authentic reference standard for GC-MS or NMR-based identification of this compound in complex volatile mixtures . In contrast to bis(methylthio)methane—which is commercially available at ≥99% purity with defined organoleptic and physical specifications—the target compound may serve as a reference material for detecting and quantifying vinylthio-substituted dithioacetals in natural product extracts, food matrices, or synthetic mixtures where saturated dithioacetals alone do not account for the observed chromatographic profile .

Non-Food Industrial Research: Exploring Thermolysis and Radical Chemistry of Asymmetric Dithioacetals

Given that the compound lacks FEMA GRAS or JECFA clearance for food flavoring use, its most immediate industrial application lies in non-food research contexts—specifically, studying the thermolysis behavior of asymmetric dithioacetals. Related chemistry has demonstrated that flash-vacuum thermolysis of chloromethyl methyl sulfide at 900 °C yields ethenethiol and thiirane via reactive intermediates . Methylthio(vinylthio)methane, containing both a dithioacetal bridge and a terminal vinyl group, may serve as a model substrate for investigating competing thermal fragmentation pathways (e.g., retro-ene vs. radical cleavage), which is relevant to understanding sulfur compound stability in high-temperature industrial processes.

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